molecular formula C15H10FNO B454770 1-(4-Fluorophenyl)indole-3-carbaldehyde

1-(4-Fluorophenyl)indole-3-carbaldehyde

Cat. No.: B454770
M. Wt: 239.24g/mol
InChI Key: RVYKBUHPOPVEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)indole-3-carbaldehyde is a specialized fluorinated building block that incorporates both an indole scaffold and a 4-fluorophenyl moiety. Its molecular structure features a reactive aldehyde group at the 3-position of the indole ring, which is a versatile handle for synthetic elaboration through condensation, reduction, and nucleophilic addition reactions to create novel molecular architectures . The indole-3-carbaldehyde core is a metabolite of dietary L-tryptophan and is known to act as a biological agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells, which in turn can stimulate the production of interleukin-22 (IL-22) and help maintain mucosal reactivity . The incorporation of the 4-fluorophenyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability, influence lipophilicity, and improve binding affinity in drug candidates. This compound is suited for use as a key synthetic intermediate in the discovery and development of new active pharmaceutical ingredients (APIs), similar to other fluorinated heterocyclic aldehydes which are used in synthesizing potential anti-inflammatory and anti-melanoma agents . Researchers can utilize this chemical in various applications, including the synthesis of disubstituted ureas, tetrazoles, and other fused or binary heterocyclic systems with potential bioactivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H10FNO

Molecular Weight

239.24g/mol

IUPAC Name

1-(4-fluorophenyl)indole-3-carbaldehyde

InChI

InChI=1S/C15H10FNO/c16-12-5-7-13(8-6-12)17-9-11(10-18)14-3-1-2-4-15(14)17/h1-10H

InChI Key

RVYKBUHPOPVEPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Chalcone Derivatives with Fluorinated Substituents

Compound Ring A Substituents Ring B Substituents IC₅₀ (μM) Source
Cardamonin 2-OH, 4-OH None 4.35
2j (Chalcone derivative) 4-Br, 2-OH, 5-I 4-F 4.703
2h (Chalcone derivative) 4-Cl, 2-OH, 5-I 4-OCH₃ 13.82
2n (Chalcone derivative) 4-OCH₃, 2-OH, 5-I 4-F 25.07
2p (Chalcone derivative) 4-OCH₃, 2-OH, 5-I 4-OCH₃ 70.79
  • Key Insight : Electronegative substituents (e.g., F, Br, Cl) at the para position of aromatic rings enhance inhibitory potency. For example, compound 2j (4-Br on Ring A, 4-F on Ring B) exhibits the lowest IC₅₀ (4.703 μM) among chalcone derivatives, while methoxy (OCH₃) groups reduce activity due to decreased electronegativity . This trend aligns with 1-(4-Fluorophenyl)indole-3-carbaldehyde’s design, where the 4-F substituent may optimize target binding.

Positional Isomerism of Fluorine in Indole Derivatives

Table 2: Fluorine Position Impact on Physicochemical Properties

Compound Fluorine Position Similarity Score* Notable Properties Source
This compound Phenyl group (para) 0.83 High electronegativity
4-Fluoro-1H-indole-3-carbaldehyde Indole (4-position) 0.83 Altered π-stacking potential
5-Fluoro-1H-indole-3-carbaldehyde Indole (5-position) 0.78 Reduced metabolic stability
6-Fluoro-1H-indole-3-carbaldehyde Indole (6-position) 0.78 Steric hindrance effects

*Similarity score relative to this compound (Tanimoto index).

  • Key Insight : Fluorine placement significantly influences molecular interactions. While 4-Fluoro-1H-indole-3-carbaldehyde shares structural similarity with the target compound, the fluorine on the phenyl group in this compound may enhance metabolic stability compared to indole-ring fluorinated isomers, which are prone to oxidative degradation .

Functional Group Modifications in Indole Carbaldehydes

Table 3: Carbaldehyde Derivatives with Varying Substituents

Compound Substituent on Benzoyl/Phenyl Group Biological Activity Source
1-(4-Hydroxybenzoyl)indole-3-carbaldehyde 4-OH Increased solubility
1-(4-Methoxybenzoyl)indole-3-carbaldehyde 4-OCH₃ Reduced polarity
This compound 4-F Enhanced enzyme inhibition
  • Key Insight : Hydroxyl and methoxy groups alter solubility and hydrogen-bonding capacity. The 4-F substituent in this compound balances lipophilicity and electronegativity, favoring membrane permeability and target engagement compared to polar hydroxy or bulky methoxy groups .

Preparation Methods

Vilsmeier-Haack Formylation at the 3-Position

The indole core undergoes formylation using the Vilsmeier reagent (generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3_3)):

Procedure :

  • Vilsmeier Reagent Preparation : Anhydrous DMF (50 mL) is cooled to 0–5°C, and POCl3_3 (10 mL) is added dropwise with stirring. The mixture is agitated for 30–40 minutes to form the active iminium intermediate.

  • Reaction with 1-(4-Fluorophenyl)indole : The N-substituted indole (10 mmol) is dissolved in anhydrous DMF (20 mL) and added to the Vilsmeier reagent at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours.

  • Workup : The reaction is quenched with saturated sodium carbonate (pH 8–9), precipitating the product. Filtration and recrystallization from ethanol yield this compound (85–92% yield).

Key Parameters :

  • Molar ratio of indole to Vilsmeier reagent: 1:10–1:40.

  • Reflux temperature: 80–90°C.

Alternative Synthetic Routes

Oxidation of 1-(4-Fluorophenyl)-3-(hydroxymethyl)indole

Indole-3-methanol derivatives can be oxidized to the corresponding aldehydes using pyridinium chlorochromate (PCC) or Dess-Martin periodinane:

1-(4-Fluorophenyl)-3-(hydroxymethyl)indolePCC/CH2Cl2This compound\text{1-(4-Fluorophenyl)-3-(hydroxymethyl)indole} \xrightarrow{\text{PCC/CH}2\text{Cl}2} \text{this compound}

Yield : 70–78%.

Nucleophilic Aromatic Substitution

Electron-deficient indole derivatives undergo substitution with fluorophenyl nucleophiles. For example, 1-chloroindole-3-carbaldehyde reacts with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to install the 4-fluorophenyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra of this compound (SpectraBase ID 6fKhRvnzisq) confirm the structure:

1H^{1}\text{H} NMR (400 MHz, DMSO-d6d_6) :

  • δ 9.95 (s, 1H, CHO)

  • δ 8.30–8.09 (m, 2H, Ar-H)

  • δ 7.56–7.20 (m, 3H, Ar-H and indole-H)

  • δ 6.90–6.70 (m, 2H, 4-F-C6_6H4_4)

13C^{13}\text{C} NMR (100 MHz, DMSO-d6d_6) :

  • δ 185.34 (CHO)

  • δ 162.15 (C-F, 1JCF^1J_{C-F} = 245 Hz)

  • δ 138.85, 137.43, 124.49, 123.84 (indole carbons)

  • δ 115.92, 115.67 (C-F coupling, 3JCF^3J_{C-F} = 21 Hz)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound (C15_{15}H10_{10}FNO) shows an exact mass of 239.074642 u , consistent with the molecular formula.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Vilsmeier-Haack85–92>986–10High regioselectivity, scalable
Oxidation70–789512–15Mild conditions, avoids POCl3_3
Nucleophilic60–65908–12Compatible with electron-deficient substrates

Challenges and Optimization Strategies

  • N-Arylation Efficiency : Ullmann couplings often require high temperatures and extended reaction times. Switching to microwave-assisted conditions reduces the duration to 2–3 hours.

  • Byproduct Formation : Over-formylation at the 2-position of indole is mitigated by maintaining strict temperature control during Vilsmeier reagent addition.

  • Solvent Selection : Replacing DMF with N-methyl-2-pyrrolidone (NMP) improves solubility of fluorinated intermediates.

Industrial Applications and Scalability

The Vilsmeier-Haack method is preferred for kilogram-scale production due to its reproducibility and cost-effectiveness. A pilot-scale protocol using continuous flow reactors achieves 89% yield with a throughput of 1.2 kg/day .

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